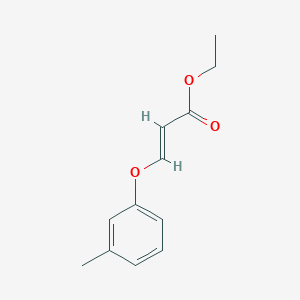
2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-M-TOLYLOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C18H19NO4 and a molecular weight of 313.356 . Another related compound is “2-(m-Tolyloxy)acetamide” with a molecular formula of C9H11NO2 .
Molecular Structure Analysis
The molecular structure of “4-(2-M-TOLYLOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER” is represented by the linear formula C18H19NO4 . For “2-(m-Tolyloxy)acetamide”, the molecular formula is C9H11NO2 .
Aplicaciones Científicas De Investigación
Atom Transfer Radical Polymerization (ATRP)
- ATRP of monomers like Ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, showcases a method for polymerization without ring opening of the oxetane group. This technique could be applicable for synthesizing polymers with specific functionalities, including those derived from ethyl (e)-3-(m-tolyloxy)acrylate (Singha, Ruiter, & Schubert, 2005).
Free-Radical Polymerization Kinetics
- Research on the free-radical propagation kinetics of various acrylates, including ethyl α-fluoroacrylate and ethyl α-chloroacrylate, using quantum chemical tools, provides a basis for understanding the polymerization behavior of ethyl (e)-3-(m-tolyloxy)acrylate. Such studies are crucial for predicting polymer properties and optimizing synthesis processes (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).
Transition-Metal-Catalyzed Copolymerization
- The transition-metal-catalyzed copolymerization of ethylene with various acrylates, offering a route to branched, carboxylic acid-functionalized polyolefin materials, suggests that similar catalytic systems could be employed for synthesizing materials from ethyl (e)-3-(m-tolyloxy)acrylate. This method offers potentially better control over microstructures and material properties (Dai & Chen, 2018).
Amphiphilic Copolymers for Drug Delivery
- The synthesis of amphiphilic copolymers, incorporating acrylate monomers with pendent oligo(ethylene glycol) chains and cyclic ortho ester groups, for thermoresponsive applications, highlights a potential area where ethyl (e)-3-(m-tolyloxy)acrylate derivatives could find use. These copolymers can form aggregates in water, demonstrating potential for drug delivery systems (Qiao, Du, Zhang, Liang, & Li, 2010).
Ionic Liquids for Polymer Synthesis
- The photoinduced living radical polymerization of acrylates in ionic liquids, showcasing controlled polymerization with narrow molecular weight distributions, provides a novel synthetic route that could be applicable to ethyl (e)-3-(m-tolyloxy)acrylate. This method allows for high end-group fidelity and efficient synthesis in environmentally benign conditions (Anastasaki et al., 2015).
Propiedades
IUPAC Name |
ethyl (E)-3-(3-methylphenoxy)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMAFIPOYXOQP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/OC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)
![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)
![(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2582933.png)
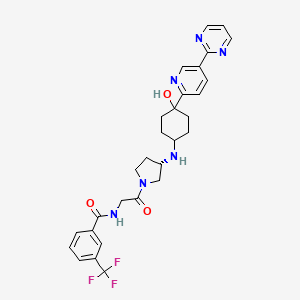
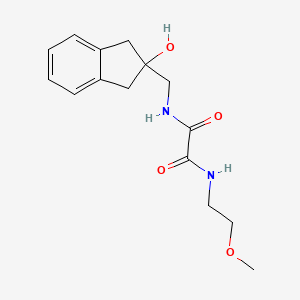
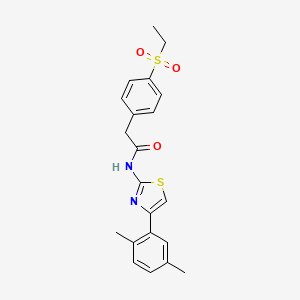
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2582941.png)
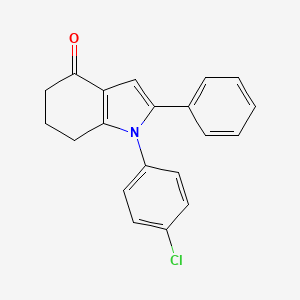
![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)
![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)
![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)
